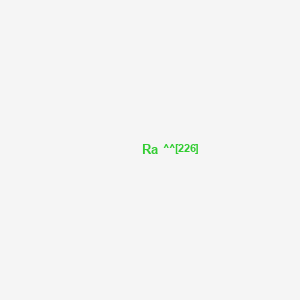
2-(Isothiazol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Isothiazol-3-yl)acetic acid and its derivatives involves efficient synthetic routes that have been explored in the literature. An example includes the synthesis of 2-(1,2-dithiolan-3-yl)acetic acid, which employs a three-component, single container process from Meldrum's acid, acrolein, and thioacetic acid, showcasing the potential synthetic pathways that could be adapted for 2-(Isothiazol-3-yl)acetic acid (Chen & Lawton, 1997).
Molecular Structure Analysis
The molecular structure of biologically active molecules, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a structurally related compound, has been elucidated using X-ray diffraction and quantum chemical calculations. Such analyses reveal the dynamics of the molecule and the effect of intermolecular interactions on its properties (Wang et al., 2016).
Chemical Reactions and Properties
The reactivity of isothiazole acetic acid derivatives has been explored through the synthesis of novel compounds, indicating the versatile chemistry of the isothiazole ring. For instance, naphtho[1,2-d]isothiazole acetic acid derivatives have shown potential as aldose reductase inhibitors, highlighting the chemical reactivity and potential application of these compounds (Da Settimo et al., 2005).
Physical Properties Analysis
The physical properties of compounds can be significantly influenced by their molecular structure. For 2-(Isothiazol-3-yl)acetic acid, insights into its physical properties can be derived from studies on similar compounds, such as the determination of crystal structures and photoluminescent properties of coordination complexes with related acetic acid ligands, which contribute to understanding the solid-state characteristics and potential applications of these materials (Zhou, Huang, & Sun, 2009).
Chemical Properties Analysis
The chemical properties of 2-(Isothiazol-3-yl)acetic acid derivatives, such as reactivity, stability, and functional group transformations, can be inferred from the synthesis and characterization of similar compounds. For instance, the development of efficient and sustainable synthesis methods for related triazole acetic acid underlines the importance of exploring novel synthetic routes and their impact on the chemical properties of the resulting compounds (Tortoioli et al., 2020).
Propriétés
IUPAC Name |
2-(1,2-thiazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYDQQAGOMBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601632 |
Source


|
| Record name | (1,2-Thiazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isothiazol-3-YL)acetic acid | |
CAS RN |
10271-91-7 |
Source


|
| Record name | (1,2-Thiazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2-thiazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
